![molecular formula C9H12O2 B14301339 Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- CAS No. 113505-01-4](/img/structure/B14301339.png)
Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-: is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. This specific compound is notable for its unique structure, which includes a furan ring substituted with a 2-methyl-2-propenyl group and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of 2-methylfuran with 2-methyl-2-propenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Amino or thiol-substituted furans.
Applications De Recherche Scientifique
Chemistry: Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new materials and polymers due to its unique structural properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer studies.
Medicine: The compound and its derivatives are investigated for their pharmacological properties. They are explored as potential therapeutic agents for various diseases, including infections and cancer.
Industry: In the industrial sector, Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- is used in the production of specialty chemicals, resins, and coatings. Its unique reactivity makes it valuable in the formulation of high-performance materials.
Mécanisme D'action
The mechanism of action of Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
2-Methylfuran: A simpler furan derivative with similar reactivity but lacking the methoxy and propenyl groups.
2,5-Dimethylfuran: Another furan derivative with two methyl groups, used as a biofuel and in chemical synthesis.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of renewable polymers.
Uniqueness: Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. Its combination of a furan ring with a methoxy and propenyl group makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
113505-01-4 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enoxymethyl)furan |
InChI |
InChI=1S/C9H12O2/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5H,1,6-7H2,2H3 |
Clé InChI |
NNSSEBIANQSJMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


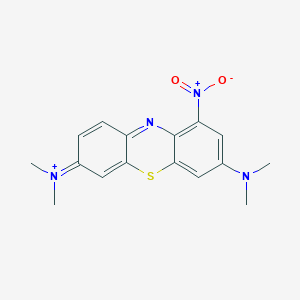
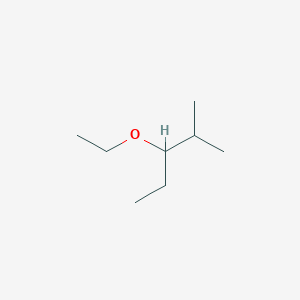
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
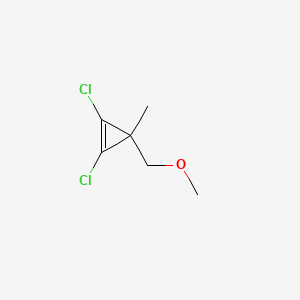
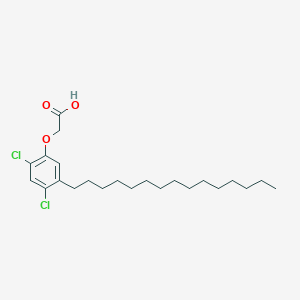

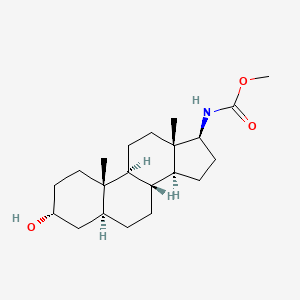
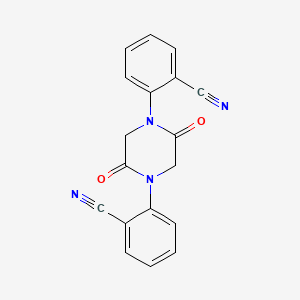

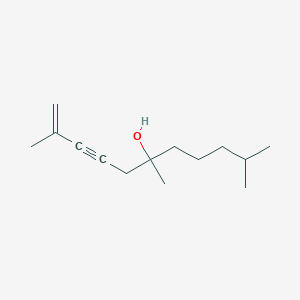

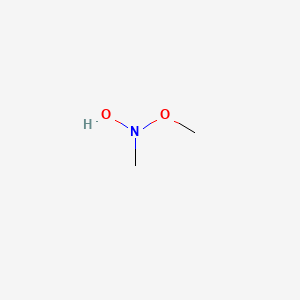
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
